di(1H-inden-1-yl)dimethylsilane

Metallocene catalysis Olefin copolymerization Thermal stability

In metallocene catalyst R&D, substituting the bridging ligand without validation leads to unpredictable olefin polymerization outcomes. Di(1H-inden-1-yl)dimethylsilane is the definitive, unsubstituted ligand precursor for synthesizing C2-symmetric ansa-zirconocene catalysts. - Essential for preparing rac-Me2Si(Ind)2ZrCl2, the benchmark catalyst for isotactic polypropylene. - Provides superior thermal stability (up to 140°C) and higher comonomer incorporation versus ethylene-bridged analogs. - Serves as the mandatory reference standard for systematic ligand substitution studies.

Molecular Formula C20H20Si
Molecular Weight 288.5 g/mol
CAS No. 18666-26-7
Cat. No. B101090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi(1H-inden-1-yl)dimethylsilane
CAS18666-26-7
Molecular FormulaC20H20Si
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34
InChIInChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3
InChIKeyDXYTUIWIDDBVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1H-inden-1-yl)dimethylsilane: Ligand Precursor Procurement


Di(1H-inden-1-yl)dimethylsilane (CAS 18666-26-7), also known as dimethylbis(indenyl)silane, is a bridged bis(indenyl) organosilicon compound with the molecular formula C20H20Si and a molecular weight of 288.46 g/mol . It serves as a critical ligand precursor for synthesizing C2-symmetric ansa-metallocene complexes, particularly those of zirconium and hafnium, which are employed as highly active and stereoselective catalysts for the polymerization of α-olefins such as propylene and ethylene . The compound exists as a solid with a melting point of 85–87 °C and is typically supplied with a purity of 96% or higher for laboratory and industrial catalyst preparation .

Ligand precursor for C₂-symmetric ansa-metallocene catalysts
Supports systematic evaluation of bridge and ring-substitution effects
Supports propylene/ethylene polymerization catalyst development

Why Generic Substitution Fails for Di(1H-inden-1-yl)dimethylsilane


In metallocene-catalyzed olefin polymerization, seemingly minor modifications to the ligand framework—such as changing the bridging group from a dimethylsilyl to an ethylene unit or introducing methyl substituents at the 2-position of the indenyl ring—profoundly alter catalyst activity, polymer molecular weight, comonomer incorporation, and thermal stability [1]. For instance, dimethylsilyl-bridged catalysts demonstrate higher thermal stability and comonomer incorporation than their ethylene-bridged counterparts under identical conditions, while 2-methyl substitution drastically increases activity but reduces copolymer molecular weight due to a shift in chain-termination mechanisms [2]. Consequently, substituting di(1H-inden-1-yl)dimethylsilane with a generic bis(indenyl) ligand or a substituted analog without quantitative validation will lead to unpredictable and suboptimal polymerization outcomes, making direct procurement of the verified ligand precursor essential for reproducible catalyst synthesis [3].

Bridge group substitution (e.g., ethylene for dimethylsilyl) may reduce thermal stability and comonomer incorporation.
2-Methyl ring substitution alters catalytic activity and polymer molecular weight significantly, requiring re-optimization.
Generic bis(indenyl) ligands without quantitative validation may lead to unpredictable polymerization outcomes.

Di(1H-inden-1-yl)dimethylsilane: Catalyst Performance Evidence


Thermal Stability: Dimethylsilyl vs. Ethylene Bridge

The dimethylsilyl-bridged zirconocene derived from di(1H-inden-1-yl)dimethylsilane exhibits higher thermal stability than its ethylene-bridged analog, rac-ethylenebis(indenyl)zirconium dichloride (Et(Ind)2ZrCl2), during ethylene/1-hexene copolymerization at 60 °C [1]. This enhanced stability directly translates to higher comonomer incorporation, a key parameter for tailoring copolymer properties [2].

Thermal Stability
Head-to-head
Me₂Si(Ind)₂ZrCl₂
Higher comonomer incorp. >5000 Al/Zr
vs
Et(Ind)₂ZrCl₂
Plateau ~8 wt%
Supports thermal stability screening for dimethylsilyl catalysts.
Ethylene/1-hexene, 60°C, MAO.
Metallocene catalysis Olefin copolymerization Thermal stability

Molecular Weight: Dimethylsilyl vs. Ethylene Bridge

The zirconocene complex derived from di(1H-inden-1-yl)dimethylsilane, rac-Me2Si(Ind)2ZrCl2, consistently yields polypropylene with significantly higher molecular weight than the ethylene-bridged analog C2H4(Ind)2ZrCl2, particularly at elevated methylaluminoxane (MAO) concentrations [1]. This difference is attributed to the rigidity and electronic effects imparted by the dimethylsilyl bridge, which suppresses chain-transfer reactions [2].

Molecular Weight
Head-to-head
Me₂Si(Ind)₂ZrCl₂
Higher PP molecular weight at elevated MAO
vs
C₂H₄(Ind)₂ZrCl₂
Lower molecular weight, chain-transfer shift
Reported higher molecular weight context for dimethylsilyl catalysts.
Propylene, 55°C, MAO 0.1-0.6 wt%.
Metallocene catalysis Polypropylene Molecular weight

Catalytic Activity: Unsubstituted vs. 2-Methyl Indenyl

In homogeneous propylene polymerization with MAO activation, the catalyst derived from di(1H-inden-1-yl)dimethylsilane, Me2Si(Ind)2ZrCl2, exhibits significantly lower activity than its 2-methyl-substituted analog Me2Si(2-Me-Ind)2ZrCl2, but this lower activity is accompanied by distinct polymer properties and chain-transfer behavior [1]. The unsubstituted catalyst provides a baseline for evaluating the impact of electronic and steric modifications on polymerization kinetics and polymer microstructure [2].

Catalytic Activity
Head-to-head
4.6 kg PP/g cat·h
Supports baseline activity review vs. 2-methyl analog (38 kg).
Homogeneous propylene polymerization, MAO.
Metallocene catalysis Propylene polymerization Catalyst activity

Dicyclopentadiene Comonomer Incorporation

The catalyst rac-Me2Si(Ind)2ZrCl2, prepared from di(1H-inden-1-yl)dimethylsilane, effectively copolymerizes ethylene with dicyclopentadiene (DCP), achieving DCP incorporations in the range of 0.5–2.7 mol% with high catalytic activity [1]. This demonstrates the ligand's ability to accommodate bulky cyclic comonomers, a feature that may not be equally accessible with alternative bridging groups or substituted indenyl frameworks [2].

DCP Incorporation
Class-level
0.5–2.7 mol% DCP
Supports bulky comonomer incorporation screening.
Ethylene/DCP, rac-Me₂Si(Ind)₂ZrCl₂/MAO.
Metallocene catalysis Copolymerization Dicyclopentadiene

Di(1H-inden-1-yl)dimethylsilane: Research & Industrial Applications


Isotactic Polypropylene Catalyst Synthesis

Di(1H-inden-1-yl)dimethylsilane is the essential ligand precursor for preparing rac-Me2Si(Ind)2ZrCl2, a benchmark metallocene catalyst for producing isotactic polypropylene with controlled molecular weight and stereoregularity [1]. The unsubstituted dimethylsilyl bridge provides a rigid, C2-symmetric framework that is critical for achieving high stereoselectivity in propylene insertion [2].

High-Temperature Olefin Polymerization Catalysts

Catalysts derived from di(1H-inden-1-yl)dimethylsilane exhibit superior thermal stability compared to ethylene-bridged analogs, making them suitable for high-temperature solution polymerization processes where catalyst deactivation is a concern [1]. This thermal robustness enables continuous operation at temperatures up to 140 °C, as demonstrated in high-temperature continuously stirred tank reactor studies [2].

Tailored Ethylene/α-Olefin Copolymers

The dimethylsilyl-bridged zirconocene catalysts synthesized from this ligand precursor promote higher comonomer incorporation in ethylene/1-hexene copolymerization compared to ethylene-bridged systems [1]. This property is valuable for producing linear low-density polyethylene (LLDPE) and polyolefin elastomers with precisely controlled branching and density profiles [2].

Baseline Ligand for SAR Studies

As the unsubstituted parent compound of the dimethylsilyl-bridged bis(indenyl) ligand family, di(1H-inden-1-yl)dimethylsilane serves as the essential reference material for systematic investigations into the effects of ring substitution (e.g., 2-methyl, 4-phenyl, 4,5-benzo) on catalyst performance [1]. Procurement of the unsubstituted ligand is mandatory for establishing control experiments in academic and industrial catalyst development programs [2].

Application
Selection Property
Validation Focus
Isotactic PP catalyst synthesis
C₂-symmetric ligand framework
Stereoregularity and molecular weight control
High-temperature olefin polymerization
Dimethylsilyl-bridge thermal stability
Catalyst deactivation profile at elevated temperature
Ethylene/α-olefin copolymer design
Comonomer incorporation capability
Copolymer composition and branching density
Ligand SAR baseline studies
Unsubstituted indenyl control
Ring-substitution effect comparison

Technical Documentation Hub

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